molecular formula C19H19ClN4O4S B11386848 N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-methylbenzenesulfonamido)acetamide

N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-methylbenzenesulfonamido)acetamide

Cat. No.: B11386848
M. Wt: 434.9 g/mol
InChI Key: SKHWODOACHFSMF-UHFFFAOYSA-N
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Description

N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-methylbenzenesulfonamido)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chlorophenyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-methylbenzenesulfonamido)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated precursor reacts with the oxadiazole intermediate.

    Sulfonamide Formation: The sulfonamide moiety is formed by reacting a sulfonyl chloride with an amine, followed by coupling with the oxadiazole intermediate.

    Final Coupling: The final step involves the coupling of the oxadiazole-sulfonamide intermediate with an acetamide derivative under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow

Properties

Molecular Formula

C19H19ClN4O4S

Molecular Weight

434.9 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C19H19ClN4O4S/c1-13-3-9-16(10-4-13)29(26,27)24(2)12-17(25)21-11-18-22-19(23-28-18)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,25)

InChI Key

SKHWODOACHFSMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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